molecular formula C11H11NO4 B1298254 4,5-Dimethoxy-1H-indole-2-carboxylic acid CAS No. 50536-49-7

4,5-Dimethoxy-1H-indole-2-carboxylic acid

Cat. No. B1298254
CAS RN: 50536-49-7
M. Wt: 221.21 g/mol
InChI Key: OJLHCDSLZDJBKE-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO4 . It has a molecular weight of 221.21 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4,5-dimethoxy-1H-indole-2-carboxylic acid . The InChI code is 1S/C11H11NO4/c1-15-9-4-3-7-6(10(9)16-2)5-8(12-7)11(13)14/h3-5,12H,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

The compound has a boiling point of 456.2±40.0 C at 760 mmHg . It is stored at a temperature of 4C .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and the CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

The application of indole derivatives for the treatment of cancer cells has attracted increasing attention in recent years . They have been found to show various biologically vital properties, making them potential candidates for cancer treatment .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests potential applications in the treatment of HIV/AIDS.

Antioxidant Activity

Indole derivatives also exhibit antioxidant properties . This makes them potentially useful in combating oxidative stress in the body.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests potential applications in the treatment of various bacterial and fungal infections.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial activity . This suggests potential applications in the treatment of malaria.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

4,5-dimethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-9-4-3-7-6(10(9)16-2)5-8(12-7)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLHCDSLZDJBKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358644
Record name 4,5-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxy-1H-indole-2-carboxylic acid

CAS RN

50536-49-7
Record name 4,5-Dimethoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
4,5-Dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 3
4,5-Dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 4
4,5-Dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 5
4,5-Dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 6
4,5-Dimethoxy-1H-indole-2-carboxylic acid

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